molecular formula C20H21N3O3S2 B11003191 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B11003191
M. Wt: 415.5 g/mol
InChI Key: OBELYKKCTYGYJE-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide: belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively . These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects.

Chemical Reactions Analysis

Reactions::

    Oxidation: Thiazoles can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield the corresponding thiazolines.

    Substitution: Substituents on the thiazole ring can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents. Further experimental studies are needed to elucidate the exact outcomes.

Scientific Research Applications

    Medicine: It may exhibit antitumor or antiviral properties.

    Chemistry: Researchers can explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are necessary to unravel its mode of action.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related thiazole derivatives. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-25-15-8-7-12(9-16(15)26-2)19-21-13(11-27-19)10-18(24)23-20-22-14-5-3-4-6-17(14)28-20/h7-9,11H,3-6,10H2,1-2H3,(H,22,23,24)

InChI Key

OBELYKKCTYGYJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCCC4)OC

Origin of Product

United States

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